

# Comparative analysis of Dalzanemdor's safety profile with existing cognitive enhancers

Author: BenchChem Technical Support Team. Date: December 2025



# Comparative Safety Analysis: Dalzanemdor Versus Established Cognitive Enhancers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and tolerability profile of the investigational drug **Dalzanemdor** (SAGE-718) against established cognitive enhancers currently prescribed for neurodegenerative diseases. This objective comparison is supported by available clinical trial data to inform research and development in the field of cognitive enhancement.

## **Executive Summary**

**Dalzanemdor**, a positive allosteric modulator of the NMDA receptor, has been evaluated in several Phase 2 clinical trials for cognitive impairment in Huntington's, Parkinson's, and Alzheimer's diseases. Across these studies, **Dalzanemdor** has demonstrated a favorable safety profile, being generally well-tolerated with no new safety signals identified.[1][2][3][4][5] The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.[1][2][3][4][5] While development for Parkinson's and Alzheimer's indications has been discontinued due to not meeting primary efficacy endpoints, its safety profile remains a key point of interest.



This guide contrasts the safety data of **Dalzanemdor** with that of widely used cognitive enhancers: the acetylcholinesterase inhibitors (AChEIs) donepezil, rivastigmine, and galantamine, and the NMDA receptor antagonist, memantine. These established medications are associated with well-documented side effect profiles, primarily gastrointestinal and cardiovascular in nature for AChEIs, and neurological effects for memantine.

### **Mechanism of Action Overview**

The differing mechanisms of action between **Dalzanemdor** and existing cognitive enhancers likely contribute to their distinct safety profiles.

- Dalzanemdor: As a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, Dalzanemdor enhances the receptor's response to the endogenous ligand, glutamate. This is intended to potentiate normal synaptic activity.
- Acetylcholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs
  increase the synaptic availability of acetylcholine by inhibiting the enzyme responsible for its
  breakdown, acetylcholinesterase. This broad enhancement of cholinergic activity can lead to
  a range of side effects.
- Memantine: In contrast to **Dalzanemdor**, memantine is a non-competitive antagonist of the NMDA receptor. It blocks the receptor channel when it is excessively open, thereby protecting against excitotoxicity, but does not enhance normal synaptic transmission.

## **Comparative Safety Data**

The following table summarizes the incidence of common treatment-emergent adverse events from clinical trials of **Dalzanemdor** and existing cognitive enhancers. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and design.



| Adverse<br>Event<br>Category | Dalzanemd<br>or (SAGE-<br>718)                          | Donepezil | Rivastigmin<br>e | Galantamin<br>e | Memantine |
|------------------------------|---------------------------------------------------------|-----------|------------------|-----------------|-----------|
| Gastrointestin<br>al         |                                                         |           |                  |                 |           |
| Nausea                       | Not specified                                           | 5-19%     | 21-47%           | 13-37%          | 4-7%      |
| Vomiting                     | Not specified                                           | 3-12%     | 15-31%           | 8-22%           | 3-6%      |
| Diarrhea                     | Not specified                                           | 5-15%     | 6-19%            | 6-12%           | 5-6%      |
| Neurological                 |                                                         |           |                  |                 |           |
| Dizziness                    | Not specified                                           | 2-8%      | 7-21%            | 6-21%           | 5-7%      |
| Headache                     | Reported as related to study drug in a Phase 1 study[6] | 3-10%     | 4-17%            | 8-12%           | 3-6%      |
| Insomnia                     | Not specified                                           | 2-7%      | 5%               | 5%              | 1-3%      |
| Other                        |                                                         |           |                  |                 |           |
| Fatigue                      | Not specified                                           | 1-6%      | 6-9%             | 5%              | 2-4%      |
| Anorexia                     | Not specified                                           | 1-4%      | 3-17%            | 7-9%            | 1-2%      |
| Weight Loss                  | Not specified                                           | 1-3%      | 3-7%             | 5-7%            | 1%        |

### **Dalzanemdor** Safety Insights from Clinical Trials:

- PRECEDENT Study (Parkinson's Disease): In this Phase 2 study with 86 participants, 48 individuals experienced TEAEs, the majority of which were mild to moderate in severity.[3][7] [8]
- SURVEYOR Study (Huntington's Disease): This Phase 2 trial reported that **Dalzanemdor** was generally well-tolerated, with no new safety signals observed.[9][10] Among participants



with Huntington's Disease, 11 experienced TEAEs, mostly mild to moderate, and no participants discontinued the study due to adverse events.

 DIMENSION Study (Huntington's Disease): Topline results from this Phase 2 study also indicated that **Dalzanemdor** was generally well-tolerated, with the majority of TEAEs being mild to moderate.[2][4][5]

## **Experimental Protocols for Safety Assessment**

While specific, detailed protocols for the safety assessment of **Dalzanemdor** are not publicly available, the clinical trial information indicates standard safety monitoring procedures were employed. These generally include:

- Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous monitoring and recording of all adverse events, with their severity and relationship to the study drug assessed by investigators.
- Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.
- Clinical Laboratory Tests: Analysis of blood and urine samples to monitor hematology, clinical chemistry, and urinalysis parameters.
- Electrocardiograms (ECGs): To assess cardiac function and detect any potential druginduced cardiac effects.
- Physical and Neurological Examinations: Comprehensive examinations conducted at baseline and at specified intervals throughout the trial.

## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the distinct mechanisms of action of **Dalzanemdor** and the compared cognitive enhancers, as well as a general workflow for a clinical trial safety assessment.





Click to download full resolution via product page

Caption: Comparative mechanisms of action for **Dalzanemdor** and existing cognitive enhancers.





Click to download full resolution via product page

Caption: Generalized workflow for safety assessment in a clinical trial setting.

### Conclusion

The available data from Phase 1 and 2 clinical trials indicate that **Dalzanemdor** has a favorable safety and tolerability profile, with most adverse events being mild to moderate.[1][2] [3][4][5][6] This profile appears distinct from the well-established adverse event profiles of current first-line cognitive enhancers, particularly the gastrointestinal side effects associated with acetylcholinesterase inhibitors. While **Dalzanemdor**'s development for certain indications has been halted due to efficacy results, its safety profile provides valuable information for the



ongoing development of novel cognitive enhancers targeting the glutamatergic system. Further detailed data from completed and ongoing studies will be necessary for a more comprehensive comparative analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sage Therapeutics Announces Topline Results from Phase 2 PRECEDENT Study of Dalzanemdor in the Treatment of Mild Cognitive Impairment in Parkinson's disease | MarketScreener [marketscreener.com]
- 2. hdsa.org [hdsa.org]
- 3. Investor Relations Supernus [supernus.com]
- 4. Sage ends dalzanemdor development following Phase II trial failure Clinical Trials Arena [clinicaltrialsarena.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sage Therapeutics' Dalzanemdor Phase 2 Study Fails To Meet Primary Endpoint | Nasdaq [nasdaq.com]
- 8. Phase II PD data from Sage: Precedent set for dalzanemdor? | BioWorld [bioworld.com]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. SURVEYOR opens the door for drugs that treat cognition HDBuzz [en.hdbuzz.net]
- To cite this document: BenchChem. [Comparative analysis of Dalzanemdor's safety profile with existing cognitive enhancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#comparative-analysis-of-dalzanemdor-s-safety-profile-with-existing-cognitive-enhancers]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com